molecular formula C10H13N3O2 B12998421 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)aceticacid

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)aceticacid

Cat. No.: B12998421
M. Wt: 207.23 g/mol
InChI Key: LYWFGTKCHKEQDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)acetic acid typically involves the reaction of cyclopropylamine with pyrazine-2-carbaldehyde to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol and acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and pyrazinyl moieties contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[[cyclopropyl(pyrazin-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C10H13N3O2/c14-9(15)6-13-10(7-1-2-7)8-5-11-3-4-12-8/h3-5,7,10,13H,1-2,6H2,(H,14,15)

InChI Key

LYWFGTKCHKEQDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=CN=C2)NCC(=O)O

Origin of Product

United States

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